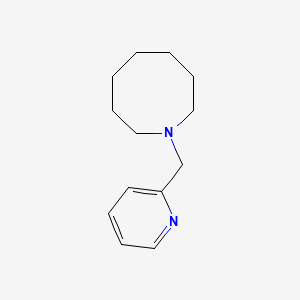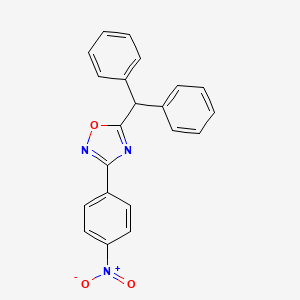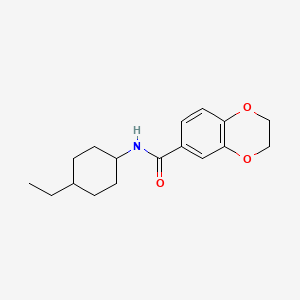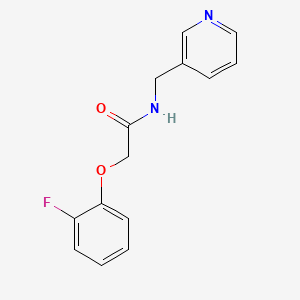
1-(2-pyridinylmethyl)azocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-pyridinylmethyl)azocane is a chemical compound with the molecular formula C13H18N2. It is a member of the azocane family, which is a group of compounds that contain an azocane ring. 1-(2-pyridinylmethyl)azocane has been studied extensively for its potential use in scientific research. In
Applications De Recherche Scientifique
1-(2-pyridinylmethyl)azocane has been used in various scientific research studies. It has been studied as a potential ligand for metal ions such as copper and zinc. It has also been studied as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, 1-(2-pyridinylmethyl)azocane has been studied as a potential fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of 1-(2-pyridinylmethyl)azocane depends on its specific application. As a ligand for metal ions, it forms coordination complexes with the metal ions. As an inhibitor of enzymes, it binds to the active site of the enzyme and prevents the enzyme from functioning properly. As a fluorescent probe, it binds to metal ions and undergoes a change in fluorescence intensity, allowing for the detection of the metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-pyridinylmethyl)azocane depend on its specific application. As a ligand for metal ions, it can affect the activity of metal-dependent enzymes. As an inhibitor of enzymes, it can affect the activity of the targeted enzyme. As a fluorescent probe, it does not have any direct biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-pyridinylmethyl)azocane in lab experiments is its versatility. It can be used as a ligand for metal ions, an inhibitor of enzymes, and a fluorescent probe. Additionally, it is relatively easy to synthesize and purify. One limitation is that it may not be suitable for all applications, as its mechanism of action is specific to certain targets.
Orientations Futures
There are several future directions for the study of 1-(2-pyridinylmethyl)azocane. One direction is the development of new applications for the compound, such as its use in the detection of other metal ions or as a potential therapeutic agent. Another direction is the modification of the compound to improve its properties, such as its binding affinity or selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-pyridinylmethyl)azocane and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-(2-pyridinylmethyl)azocane involves the reaction of 2-pyridinemethanol with 1,6-dibromohexane in the presence of a base such as potassium carbonate. The reaction results in the formation of 1-(2-pyridinylmethyl)azocane as the main product. The purity of the product can be improved by recrystallization.
Propriétés
IUPAC Name |
1-(pyridin-2-ylmethyl)azocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-6-10-15(11-7-3-1)12-13-8-4-5-9-14-13/h4-5,8-9H,1-3,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVKJSXAZALWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)azocane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5234448.png)
![5-{[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio}-1-phenyl-1H-tetrazole](/img/structure/B5234452.png)
![7-acetyl-3-(ethylthio)-6-(6-nitro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5234468.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234475.png)
![6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5234490.png)


![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5234515.png)
amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)
![ethyl (5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5234532.png)

![2-(4-chlorophenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234540.png)
![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5234543.png)
![4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5234549.png)